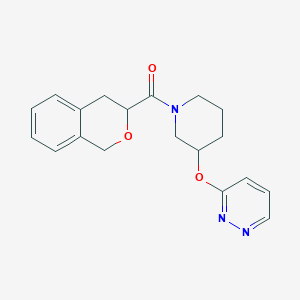
Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C18H19N3O3. It’s part of a class of compounds known as piperidines, which are important synthetic fragments for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
While specific synthesis details for “Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, focusing on six unique fields:
Anticancer Research
Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The pyridazine moiety in the compound is known for its anticancer properties, making it a promising candidate for developing new cancer therapies .
Antimicrobial Agents
The compound’s structure includes a pyridazine ring, which has been associated with antimicrobial activity. Researchers are exploring its potential to combat bacterial and fungal infections, making it a valuable addition to the arsenal of antimicrobial agents .
Cardiovascular Therapeutics
Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is being investigated for its cardiovascular benefits. The pyridazine derivatives have shown promise in treating conditions like hypertension and heart failure by modulating various cardiovascular pathways .
Anti-inflammatory Applications
The compound’s anti-inflammatory properties are being studied for potential use in treating inflammatory diseases. Pyridazine derivatives have been known to exhibit significant anti-inflammatory effects, which could be harnessed to develop new anti-inflammatory drugs .
Neuroprotective Agents
Research is also focusing on the neuroprotective potential of Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone. The compound’s ability to interact with neural pathways and protect against neurodegenerative diseases like Alzheimer’s and Parkinson’s is of significant interest .
Diabetes Management
The compound is being explored for its potential in managing diabetes. Pyridazine derivatives have shown antidiabetic properties, which could lead to the development of new treatments for diabetes and related metabolic disorders .
These applications highlight the diverse potential of Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone in various fields of scientific research. Each application leverages the unique properties of the compound to address different medical and therapeutic challenges.
If you have any specific area you would like to delve deeper into, feel free to let me know!
Biologically Active Pyridazines and Pyridazinone Derivatives Pyridazin-3(2H)-ones: the versatile pharmacophore of medicinal significance
Future Directions
While specific future directions for “Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” were not found in the search results, there is a general need for new and effective drugs . Piperidine derivatives are a key and extensive category of nitrogen-bearing heterocyclic compounds and represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3,4-dihydro-1H-isochromen-3-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(17-11-14-5-1-2-6-15(14)13-24-17)22-10-4-7-16(12-22)25-18-8-3-9-20-21-18/h1-3,5-6,8-9,16-17H,4,7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNHGOPNVIAAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC3=CC=CC=C3CO2)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2719731.png)
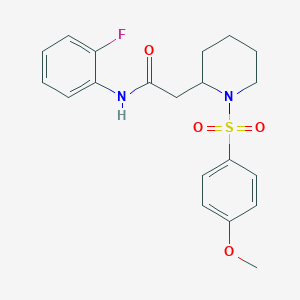
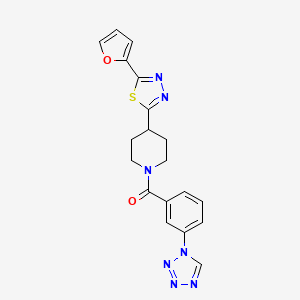
![Methyl 2-[(trifluoromethyl)sulfanyl]acetate](/img/structure/B2719736.png)
![4-Benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2719738.png)
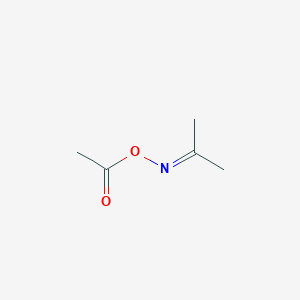
![Methyl 3-amino-2-[(4-benzylpiperidino)methyl]benzenecarboxylate](/img/structure/B2719741.png)

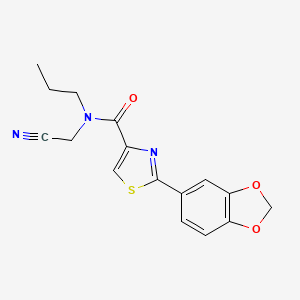
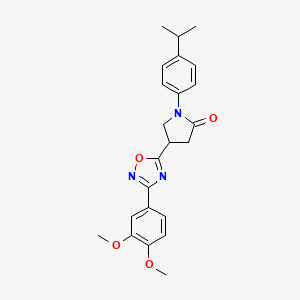
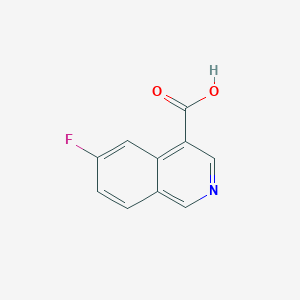


![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B2719753.png)